An In-depth Technical Guide to the Core Properties of Glycylglycine Hydrochloride
An In-depth Technical Guide to the Core Properties of Glycylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylglycine hydrochloride, the hydrochloride salt of the simplest dipeptide, glycylglycine, is a fundamental molecule in biochemical research and pharmaceutical development. Its well-defined structure and properties make it an invaluable tool as a buffering agent, a building block in peptide synthesis, and a model compound for studying peptide and protein characteristics. This technical guide provides a comprehensive overview of the core chemical, physical, and spectroscopic properties of glycylglycine hydrochloride, complete with detailed experimental protocols and workflow visualizations to support laboratory applications.
Chemical and Physical Properties
Glycylglycine hydrochloride is a white to off-white crystalline powder. It is the salt formed between the dipeptide glycylglycine and hydrochloric acid.[1] This salt form enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of biochemical applications.[1]
Table 1: General and Chemical Properties of Glycylglycine Hydrochloride
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-Aminoacetamido)acetic acid hydrochloride | [1] |
| Synonyms | Gly-Gly·HCl, Diglycine hydrochloride | [1][2] |
| Molecular Formula | C₄H₉ClN₂O₃ | [3] |
| Molecular Weight | 168.58 g/mol | [3] |
| CAS Number | 13059-60-4 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| pKa (of Glycylglycine) | 3.14 (at 25°C) | [4] |
Table 2: Physical and Thermodynamic Properties of Glycylglycine Hydrochloride
| Property | Value | Reference(s) |
| Melting Point | 128 - 133°C | [5] |
| Solubility in Water | Soluble | [1] |
| Crystal System (Monohydrate) | Monoclinic | [6] |
| Space Group (Monohydrate) | P2₁/c | [6] |
| Density (calculated, Monohydrate) | 1.513 g/cm³ | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of glycylglycine hydrochloride.
Table 3: Spectroscopic Data for Glycylglycine Hydrochloride
| Spectroscopic Technique | Key Features/Peaks | Reference(s) |
| ¹H NMR (in D₂O) | δ (ppm): ~3.8-4.0 (singlets for α-CH₂ groups) | [1] |
| ¹³C NMR | Peaks corresponding to carbonyl and α-carbon atoms. | [4] |
| FT-IR (KBr disc) | Characteristic peaks for C=O (amide I), N-H bend (amide II), C-N stretch, and O-H stretch. | [7] |
Experimental Protocols
Synthesis of Glycylglycine via Hydrolysis of 2,5-Diketopiperazine
This method, based on the original synthesis by Fischer and Fourneau, involves the acid-catalyzed hydrolysis of glycine anhydride (2,5-diketopiperazine).[8]
Methodology:
-
Hydrolysis: Boil a suspension of 2,5-diketopiperazine in a solution of hydrochloric acid. The acid catalyzes the opening of the cyclic dipeptide.
-
Neutralization and Precipitation: After hydrolysis, carefully neutralize the solution with an alkali (e.g., sodium hydroxide) to the isoelectric point of glycylglycine (pH ~5.9). This will cause the glycylglycine to precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated glycylglycine by filtration. Wash the solid with cold water and then with ethanol to remove any remaining impurities and salts.
-
Drying: Dry the purified glycylglycine in a vacuum oven.
-
Conversion to Hydrochloride Salt: To obtain the hydrochloride salt, dissolve the purified glycylglycine in a minimal amount of water and add a stoichiometric amount of hydrochloric acid. The glycylglycine hydrochloride can then be crystallized by the addition of a miscible organic solvent like ethanol or by slow evaporation of the solvent.
Caption: Synthesis of Glycylglycine Hydrochloride.
Purification by Recrystallization
For high-purity applications, glycylglycine hydrochloride can be further purified by recrystallization.
Methodology:
-
Dissolution: Dissolve the crude glycylglycine hydrochloride in a minimum amount of hot water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. The addition of a less polar solvent in which the compound is insoluble, such as ethanol, can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Purification Workflow.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa values) of glycylglycine can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: Prepare a standard solution of glycylglycine hydrochloride of known concentration (e.g., 0.1 M). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Place a known volume of the glycylglycine hydrochloride solution in a beaker. Immerse a calibrated pH electrode and a magnetic stir bar into the solution.
-
Titration: Add the standardized NaOH solution in small, known increments from a burette. After each addition, stir the solution to ensure homogeneity and record the pH reading once it stabilizes.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (for the carboxylic acid group) and the second pKa (for the amino group) can be determined from the inflection points of the curve.
Caption: pKa Determination Workflow.
Conclusion
Glycylglycine hydrochloride is a versatile and essential compound in the fields of biochemistry and pharmaceutical sciences. Its well-characterized chemical and physical properties, presented herein in a consolidated format, provide a solid foundation for its application in research and development. The detailed experimental protocols and workflow diagrams offer practical guidance for the synthesis, purification, and characterization of this fundamental dipeptide, empowering researchers to utilize it effectively in their laboratory endeavors.
References
- 1. GLYCYLGLYCINE HYDROCHLORIDE(13059-60-4) 1H NMR [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Glycine hydrochloride(6000-43-7) 1H NMR spectrum [chemicalbook.com]
- 4. GLYCYLGLYCINE HYDROCHLORIDE(13059-60-4) 13C NMR spectrum [chemicalbook.com]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycylglycine | C4H8N2O3 | CID 11163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycylglycine - Wikipedia [en.wikipedia.org]
